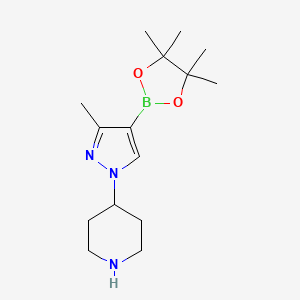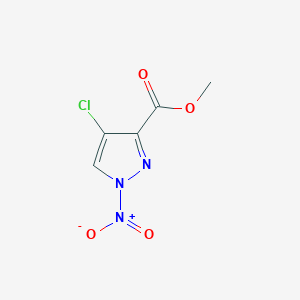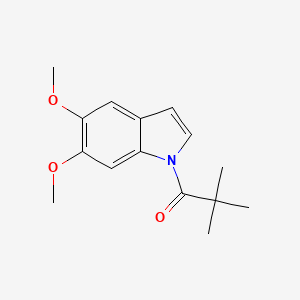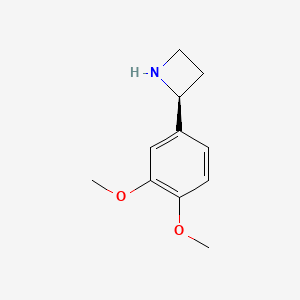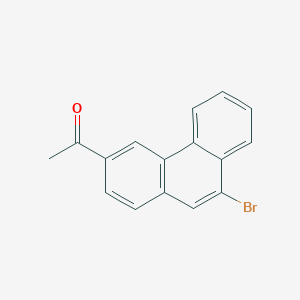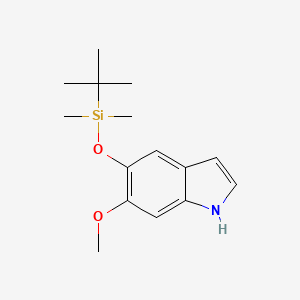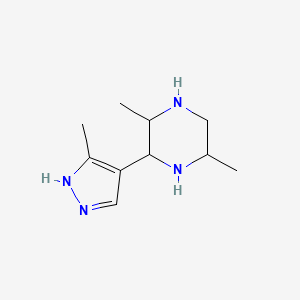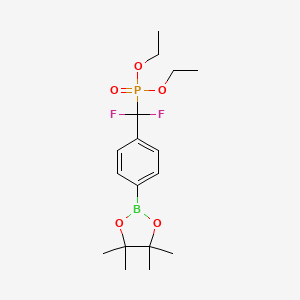![molecular formula C15H13N3O2S2 B15219568 4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline CAS No. 832075-88-4](/img/structure/B15219568.png)
4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(Methylsulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl)aniline is a complex organic compound that features a pyrimidine ring substituted with a thiophene group and a methylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Methylsulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl)aniline typically involves multi-step organic reactions One common approach is to start with the thiophene derivative, which undergoes a series of reactions to introduce the pyrimidine ring and the methylsulfonyl group
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to achieve the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-(Methylsulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
4-(4-(Methylsulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 4-(4-(Methylsulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-(Methylsulfonyl)-6-(phenyl)pyrimidin-2-yl)aniline: Similar structure but with a phenyl group instead of a thiophene group.
4-(4-(Methylsulfonyl)-6-(furan-2-yl)pyrimidin-2-yl)aniline: Similar structure but with a furan group instead of a thiophene group.
Uniqueness
The presence of the thiophene group in 4-(4-(Methylsulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl)aniline imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Propriétés
Numéro CAS |
832075-88-4 |
|---|---|
Formule moléculaire |
C15H13N3O2S2 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
4-(4-methylsulfonyl-6-thiophen-2-ylpyrimidin-2-yl)aniline |
InChI |
InChI=1S/C15H13N3O2S2/c1-22(19,20)14-9-12(13-3-2-8-21-13)17-15(18-14)10-4-6-11(16)7-5-10/h2-9H,16H2,1H3 |
Clé InChI |
GFZOXMUCSPGTLH-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=NC(=NC(=C1)C2=CC=CS2)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


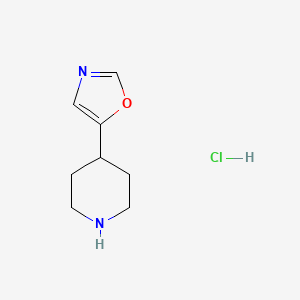
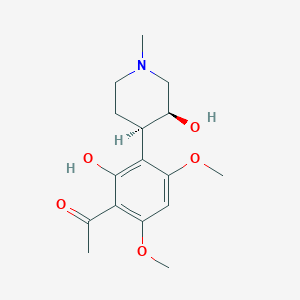
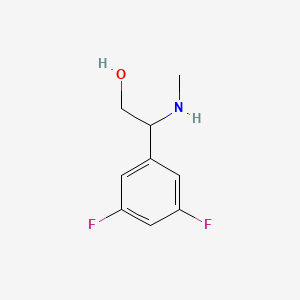
![5-Chloro-8-methylpyrido[2,3-d]pyridazine](/img/structure/B15219516.png)
![(2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid](/img/structure/B15219522.png)
![2-[7,7-dihexyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15219529.png)
